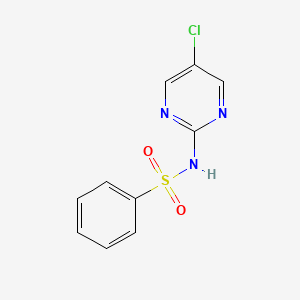![molecular formula C10H8OS B13986725 3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)
3-Methylbenzo[B]thiophene-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-MethylBenzo[b]thiophene-5-carboxaldehyde is an organic compound with the molecular formula C10H8OS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-MethylBenzo[b]thiophene-5-carboxaldehyde can be achieved through several methods. One common approach involves the condensation of 3-methylthiophene with a suitable aldehyde precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-MethylBenzo[b]thiophene-5-carboxaldehyde may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-MethylBenzo[b]thiophene-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: 3-MethylBenzo[b]thiophene-5-carboxylic acid
Reduction: 3-MethylBenzo[b]thiophene-5-methanol
Substitution: Halogenated or nitrated derivatives of 3-MethylBenzo[b]thiophene-5-carboxaldehyde
Scientific Research Applications
3-MethylBenzo[b]thiophene-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-MethylBenzo[b]thiophene-5-carboxaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-MethylBenzo[b]thiophene-2-carboxaldehyde
- 5-Nitro-2-thiophenecarboxaldehyde
- 2,5-Thiophenedicarboxaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde
- 3-Methyl-2-thiophenecarboxaldehyde
Uniqueness
3-MethylBenzo[b]thiophene-5-carboxaldehyde is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C10H8OS |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3-methyl-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C10H8OS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-6H,1H3 |
InChI Key |
NZMMKNXYNRKRMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


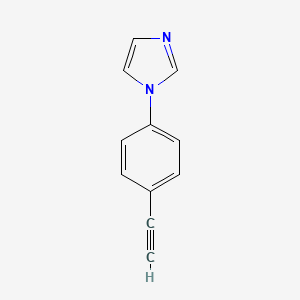

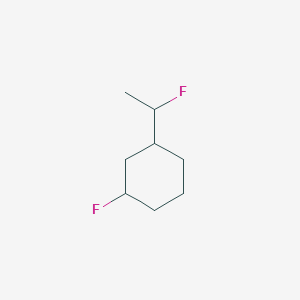
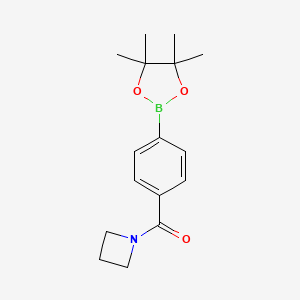
![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
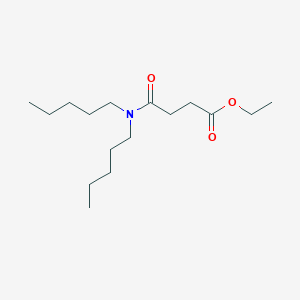
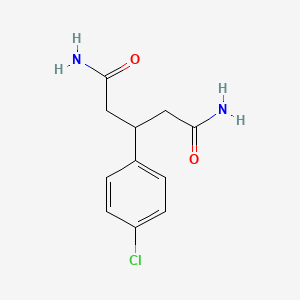
![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)
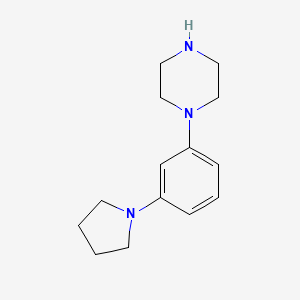
![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)

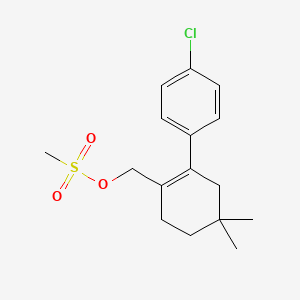
![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
